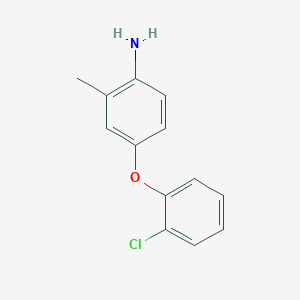

4-(2-Chlorophenoxy)-2-methylaniline

Beschreibung

Its molecular formula is C₁₃H₁₂ClNO, with a molecular weight of 233.45 g/mol. This compound is structurally distinct due to the electron-withdrawing phenoxy group, which influences its electronic properties, solubility, and reactivity.

Eigenschaften

IUPAC Name |

4-(2-chlorophenoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-8-10(6-7-12(9)15)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSBIDDVDYJUBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenoxy)-2-methylaniline typically involves the reaction of 2-chlorophenol with 4-chloro-2-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Chlorophenoxy)-2-methylaniline may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chlorophenoxy)-2-methylaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Dyes

One of the prominent applications of 4-(2-Chlorophenoxy)-2-methylaniline is in the production of azo dyes. These dyes are widely used in textiles, plastics, and food industries due to their vibrant colors and stability. The compound serves as a diazo component in the synthesis process, which typically involves:

- Diazotization : The amine group is diazotized to form a diazonium salt.

- Coupling Reaction : This diazonium salt then couples with phenolic compounds to produce azo dyes.

Table 1: Azo Dyes Derived from 4-(2-Chlorophenoxy)-2-methylaniline

| Dye Name | Application Area | Color |

|---|---|---|

| Pigment Red 7 | Textiles | Red |

| Pigment Yellow 49 | Plastics | Yellow |

Agrochemical Applications

4-(2-Chlorophenoxy)-2-methylaniline is also utilized in agrochemicals, particularly as a herbicide or plant growth regulator. Its chlorophenoxy structure is characteristic of many herbicides that target specific plant growth pathways. Research indicates that this compound can inhibit certain enzymes involved in plant growth, making it effective against unwanted vegetation.

Case Study: Herbicidal Activity

A study demonstrated that formulations containing 4-(2-Chlorophenoxy)-2-methylaniline showed significant herbicidal activity against common weeds in agricultural settings. The efficacy was attributed to its ability to disrupt hormone signaling pathways in plants.

Pharmaceutical Intermediates

In pharmaceutical chemistry, 4-(2-Chlorophenoxy)-2-methylaniline serves as an intermediate in the synthesis of various therapeutic agents. Its amine functionality allows for further modifications that lead to biologically active compounds.

Table 2: Pharmaceuticals Synthesized Using 4-(2-Chlorophenoxy)-2-methylaniline

| Pharmaceutical Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Antihistamines | Allergy Treatment | H1 receptor antagonist |

| Antimicrobials | Infection Control | Inhibition of bacterial cell wall synthesis |

Environmental Impact and Safety

While exploring the applications of 4-(2-Chlorophenoxy)-2-methylaniline, it is crucial to consider its environmental impact and safety profile. The compound has been classified under various hazard categories due to its potential toxicity and carcinogenicity.

Safety Information:

- Toxicological Data : LD50 (oral) for rats is approximately 464 mg/kg.

- Environmental Concerns : Its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity.

Wirkmechanismus

The mechanism by which 4-(2-Chlorophenoxy)-2-methylaniline exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can enhance binding affinity to certain proteins, while the methylaniline group may influence the compound’s overall reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The following table summarizes key structural analogs and their properties:

Key Observations :

Substituent Effects: The 2-chlorophenoxy group in the target compound introduces steric hindrance and electron-withdrawing effects, reducing the basicity of the aniline NH₂ group compared to simpler chloro derivatives like 4-chloro-2-methylaniline . Fluorine substituents (e.g., in 4-(3,4-difluorophenoxy)-2-methylaniline) enhance lipophilicity and metabolic stability, making such compounds favorable in drug design . Benzyloxy substituents (e.g., 4-[(4-chlorophenyl)methoxy]-2-methylaniline) increase molecular weight and may alter solubility profiles .

Physicochemical Properties: Solubility: The phenoxy group in 4-(2-chlorophenoxy)-2-methylaniline likely reduces water solubility compared to 4-chloro-2-methylaniline but improves organic solvent compatibility. pKa: The electron-withdrawing substituents lower the pKa of the aniline group, affecting protonation states under physiological conditions. For comparison, 4-chloro-2-nitroaniline has a pKa of 1.10 (indicating strong acidity), while non-nitro derivatives like 4-chloro-2-methylaniline are less acidic .

Biologische Aktivität

4-(2-Chlorophenoxy)-2-methylaniline, a compound with significant biological activity, has been the subject of various studies exploring its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C13H12ClNO

- Molecular Weight : 235.69 g/mol

- Physical State : Colorless solid

- Melting Point : Approximately 29–30 °C

- Boiling Point : 240–241 °C

Antimicrobial Properties

Research indicates that 4-(2-Chlorophenoxy)-2-methylaniline exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also shown promise in anticancer applications. Studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival. For instance, it may modulate the activity of enzymes linked to the cell cycle, thereby inducing apoptosis in malignant cells .

Study on Antimicrobial Efficacy

In a study published in a peer-reviewed journal, various concentrations of 4-(2-Chlorophenoxy)-2-methylaniline were tested against M. tuberculosis. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of many conventional antibiotics, suggesting potential as an effective treatment option for resistant strains .

Carcinogenicity Assessment

Despite its beneficial biological activities, there are concerns regarding the carcinogenic potential of 4-(2-Chlorophenoxy)-2-methylaniline. Historical data from chronic feeding studies in rodents have shown a correlation between exposure to similar compounds and the development of hemangiosarcomas . The International Agency for Research on Cancer (IARC) has classified related compounds as probable human carcinogens based on such findings .

Data Table: Biological Activity Overview

Q & A

Q. Basic

- ¹H NMR : Expect aromatic proton splitting patterns:

- IR : Peaks at ~3400 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O-C ether), and 750 cm⁻¹ (C-Cl) .

- MS (ESI+) : Molecular ion peak at m/z 247.7 (M+H⁺) with fragmentation patterns consistent with chlorophenoxy cleavage.

What density functional theory (DFT) approaches are suitable for modeling the electronic properties of 4-(2-Chlorophenoxy)-2-methylaniline?

Q. Advanced

- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical and electronic structure predictions .

- Basis Set : 6-311G(d,p) for geometry optimization and vibrational frequency analysis.

- Applications : Calculate HOMO-LUMO gaps to predict reactivity or absorption spectra. Validate results against experimental UV-Vis data .

How does the chlorophenoxy substituent influence the compound’s reactivity in azo dye formation, and what mechanistic insights exist?

Q. Advanced

- Mechanism : The electron-withdrawing Cl group activates the aromatic ring for electrophilic substitution, facilitating diazo coupling.

- Kinetic Studies : Use stopped-flow spectroscopy to monitor diazonium salt formation rates under varying pH (4–6) and temperature (0–5°C) .

- Computational Support : DFT can model transition states to explain regioselectivity in azo bond formation .

How should researchers resolve discrepancies between experimental and computational data (e.g., bond lengths, reaction energies)?

Q. Advanced

- Error Sources : Assess basis set incompleteness in DFT or experimental artifacts (e.g., crystal packing in XRD).

- Protocol :

What safety protocols are essential when handling 4-(2-Chlorophenoxy)-2-methylaniline, given structural analogs’ hazards?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential amine vapors.

- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite).

- Toxicity Data : Refer to analogs like 2-chloro-6-methylaniline (LD₅₀ ~300 mg/kg in rats), suggesting strict exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.